molecular formula C13H19NO B034502 3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine CAS No. 19832-31-6

3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine

Cat. No.: B034502
CAS No.: 19832-31-6
M. Wt: 205.3 g/mol
InChI Key: YBEDBXNUCCCITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-: is a chemical compound that belongs to the azetidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **AZETIDINE, 3-

Properties

CAS No.

19832-31-6

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine

InChI

InChI=1S/C13H19NO/c1-4-13(9-14(2)10-13)11-6-5-7-12(8-11)15-3/h5-8H,4,9-10H2,1-3H3

InChI Key

YBEDBXNUCCCITN-UHFFFAOYSA-N

SMILES

CCC1(CN(C1)C)C2=CC(=CC=C2)OC

Canonical SMILES

CCC1(CN(C1)C)C2=CC(=CC=C2)OC

19832-31-6

Synonyms

3-Ethyl-3-(m-methoxyphenyl)-1-methylazetidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.